molecular formula C19H20F2N2O3S B11244584 1-(benzylsulfonyl)-N-(2,4-difluorophenyl)piperidine-3-carboxamide

1-(benzylsulfonyl)-N-(2,4-difluorophenyl)piperidine-3-carboxamide

Cat. No.: B11244584
M. Wt: 394.4 g/mol
InChI Key: XSLLLCPRLHOOPM-UHFFFAOYSA-N
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Description

N-(2,4-DIFLUOROPHENYL)-1-PHENYLMETHANESULFONYLPIPERIDINE-3-CARBOXAMIDE is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a piperidine ring, a phenylmethanesulfonyl group, and difluorophenyl and carboxamide functionalities. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in medicinal chemistry and other scientific disciplines.

Preparation Methods

The synthesis of N-(2,4-DIFLUOROPHENYL)-1-PHENYLMETHANESULFONYLPIPERIDINE-3-CARBOXAMIDE typically involves several steps, including the formation of intermediate compounds and their subsequent reactions under specific conditions. One common synthetic route involves the use of piperidine derivatives and phenylmethanesulfonyl chloride as starting materials. The reaction conditions often include the use of anhydrous solvents such as tetrahydrofuran (THF) and the application of reflux techniques to facilitate the reaction .

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often incorporate advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.

Chemical Reactions Analysis

N-(2,4-DIFLUOROPHENYL)-1-PHENYLMETHANESULFONYLPIPERIDINE-3-CARBOXAMIDE undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific substituents on the aromatic ring or other parts of the molecule.

Common reagents and conditions used in these reactions include anhydrous solvents, controlled temperatures, and catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific conditions and reagents used, but they often include modified versions of the original compound with altered functional groups .

Scientific Research Applications

N-(2,4-DIFLUOROPHENYL)-1-PHENYLMETHANESULFONYLPIPERIDINE-3-CARBOXAMIDE has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(2,4-DIFLUOROPHENYL)-1-PHENYLMETHANESULFONYLPIPERIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets within biological systems. These targets may include enzymes, receptors, and other proteins that play crucial roles in cellular processes. The compound’s effects are mediated through its binding to these targets, leading to the modulation of various signaling pathways and biochemical reactions .

Comparison with Similar Compounds

N-(2,4-DIFLUOROPHENYL)-1-PHENYLMETHANESULFONYLPIPERIDINE-3-CARBOXAMIDE can be compared with other similar compounds, such as:

    N-(2,4-Difluorophenyl)-2-fluorobenzamide: This compound shares the difluorophenyl group but differs in its overall structure and functional groups.

    2,4-Difluorophenyl isocyanate: Another related compound with similar aromatic substitution but different reactivity and applications.

    Fezolinetant: A piperazine-containing drug with distinct therapeutic applications.

These comparisons highlight the unique structural features and reactivity of N-(2,4-DIFLUOROPHENYL)-1-PHENYLMETHANESULFONYLPIPERIDINE-3-CARBOXAMIDE, distinguishing it from other related compounds.

Properties

Molecular Formula

C19H20F2N2O3S

Molecular Weight

394.4 g/mol

IUPAC Name

1-benzylsulfonyl-N-(2,4-difluorophenyl)piperidine-3-carboxamide

InChI

InChI=1S/C19H20F2N2O3S/c20-16-8-9-18(17(21)11-16)22-19(24)15-7-4-10-23(12-15)27(25,26)13-14-5-2-1-3-6-14/h1-3,5-6,8-9,11,15H,4,7,10,12-13H2,(H,22,24)

InChI Key

XSLLLCPRLHOOPM-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)CC2=CC=CC=C2)C(=O)NC3=C(C=C(C=C3)F)F

Origin of Product

United States

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